An In-depth Technical Guide to the Physicochemical Properties of 1,8-Di(phenylthio)anthraquinone
An In-depth Technical Guide to the Physicochemical Properties of 1,8-Di(phenylthio)anthraquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1,8-Di(phenylthio)anthraquinone is a synthetically derived organic molecule characterized by a rigid, planar anthraquinone core functionalized with two phenylthio substituents. This guide provides a comprehensive overview of its known and predicted physicochemical properties, synthesis, and potential applications, with a particular focus on aspects relevant to materials science and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogues to offer valuable insights for researchers. This guide will delve into the electrochemical behavior, spectroscopic characteristics, and potential biological relevance of 1,8-di(phenylthio)anthraquinone, providing both theoretical grounding and practical experimental considerations.
Introduction
Anthraquinone and its derivatives represent a significant class of organic compounds with diverse applications, ranging from dyes and pigments to pharmaceuticals. The 9,10-anthracenedione core provides a robust and electronically versatile scaffold that can be systematically modified to tune its properties. The introduction of substituents at the 1 and 8 positions significantly influences the molecule's conformation and electronic structure. In the case of 1,8-Di(phenylthio)anthraquinone, the presence of two bulky, electron-rich phenylthio groups is anticipated to impart unique electrochemical and photophysical characteristics. These sulfur-linked aromatic moieties can engage in extended π-conjugation and potentially act as redox-active sites, making this compound a person of interest for applications in functional materials and as a potential scaffold in medicinal chemistry. This guide aims to provide a detailed technical resource for scientists working with or considering the use of 1,8-Di(phenylthio)anthraquinone in their research.
Molecular Structure and Basic Physicochemical Properties
1,8-Di(phenylthio)anthraquinone is an organic aromatic compound with the chemical formula C₂₆H₁₆O₂S₂ and a molecular weight of 424.53 g/mol .[1][2][3][4][5][6] It is also known by its CAS number 13676-91-0.[2][3][4][5][6] At room temperature, it is a solid crystalline material, often appearing as a deep orange to reddish-hued powder.[1] It is practically insoluble in water but exhibits some solubility in organic solvents such as chloroform, dimethylformamide (DMF), and toluene.[1]
Table 1: General Physicochemical Properties of 1,8-Di(phenylthio)anthraquinone
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₆O₂S₂ | [1][2] |
| Molecular Weight | 424.53 g/mol | [2][3][6] |
| CAS Number | 13676-91-0 | [2][3][4][5][6] |
| Appearance | Deep orange to reddish solid | [1] |
| Solubility | Insoluble in water; soluble in some organic solvents | [1] |
Synthesis of 1,8-Di(phenylthio)anthraquinone
The synthesis of 1,8-Di(phenylthio)anthraquinone is typically achieved through a nucleophilic aromatic substitution reaction.[1] This involves the reaction of a 1,8-dihaloanthraquinone, such as 1,8-dichloroanthraquinone or 1,8-dinitroanthraquinone, with thiophenol in the presence of a base.[1] The reaction is generally carried out in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[1]
Conceptual Synthesis Workflow
The following diagram illustrates the general synthetic pathway for 1,8-Di(phenylthio)anthraquinone.
Caption: General workflow for the synthesis of 1,8-Di(phenylthio)anthraquinone.
Exemplary Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of a structurally similar thio-anthraquinone derivative and should be optimized for the synthesis of 1,8-Di(phenylthio)anthraquinone.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-dichloroanthraquinone (1.0 eq) and thiophenol (2.2 eq).
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Solvent and Base Addition: Add a suitable volume of a polar aprotic solvent, such as DMSO or DMF, to dissolve the reactants. Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.5 eq), to the mixture.
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Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water. The crude product should precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then a non-polar solvent like hexane to remove unreacted thiophenol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.
Electrochemical Properties
The electrochemical behavior of anthraquinone derivatives is of significant interest for applications in organic electronics, redox flow batteries, and as electrochemical sensors. The introduction of phenylthio groups at the 1 and 8 positions is expected to modulate the redox potentials of the anthraquinone core.
Expected Redox Behavior
The phenylthio group is generally considered to be electron-donating, which would be expected to raise the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone system. This would typically lead to a more facile oxidation (lower oxidation potential) and a more difficult reduction (more negative reduction potential) compared to the unsubstituted anthraquinone.
A study on the electrooxidation and electroreduction of various anthraquinone chromophores, including 1,8-bis(phenylthio)anthracene-9,10-dione, provides insight into its electrochemical properties. The study utilized cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a platinum electrode in a non-aqueous solution. The presence of different substituents was found to shift the reduction potentials either positively or negatively due to resonance or inductive effects.
Conceptual Electrochemical Process
The following diagram illustrates the two-electron, two-proton reduction process typical for anthraquinones in protic media, which is a fundamental aspect of their electrochemistry.
Caption: Simplified redox cycle of an anthraquinone derivative.
Spectroscopic Properties
The spectroscopic properties of 1,8-Di(phenylthio)anthraquinone are dictated by its extended conjugated system. The following sections describe the expected spectroscopic characteristics based on the properties of similar anthraquinone derivatives.
UV-Visible (UV-Vis) Spectroscopy
Anthraquinones typically exhibit two main absorption bands in their UV-Vis spectra: a high-intensity band in the UV region corresponding to π → π* transitions of the aromatic system, and a lower-intensity band that can extend into the visible region due to n → π* transitions of the carbonyl groups. The introduction of electron-donating phenylthio groups is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent anthraquinone.
Fluorescence Spectroscopy
Many anthraquinone derivatives are fluorescent, and their emission properties are highly sensitive to their substitution pattern and environment. The phenylthio groups may influence the fluorescence quantum yield and the Stokes shift (the difference between the excitation and emission maxima).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 1,8-Di(phenylthio)anthraquinone. The chemical shifts of the protons and carbons in the anthraquinone and phenyl rings will be influenced by the electron-donating nature of the sulfur atoms and the anisotropic effects of the aromatic rings.
Table 2: Predicted Spectroscopic Characteristics of 1,8-Di(phenylthio)anthraquinone
| Technique | Expected Observations |
| UV-Vis | π → π* transitions in the UV region; n → π* transitions in the visible region with λmax shifted to longer wavelengths compared to unsubstituted anthraquinone. |
| Fluorescence | Potential for fluorescence emission in the visible spectrum. |
| ¹H NMR | Complex aromatic region with signals for the anthraquinone and phenyl protons. |
| ¹³C NMR | Characteristic signals for the carbonyl carbons (around 180-190 ppm) and aromatic carbons. |
Relevance in Drug Development
While no specific biological activity has been reported for 1,8-Di(phenylthio)anthraquinone, the broader class of anthraquinone derivatives has been extensively studied for its therapeutic potential, particularly in oncology.[7][8][9][10][11]
Potential as Anticancer Agents
Many anthraquinone derivatives exhibit cytotoxic effects against various cancer cell lines.[7][8][9][10][11] Their proposed mechanisms of action often involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[8] The lipophilic nature of the phenylthio groups in 1,8-Di(phenylthio)anthraquinone may enhance its cell membrane permeability and bioavailability, which are crucial factors for drug efficacy.
Enzyme Inhibition
Anthraquinone derivatives have also been investigated as inhibitors of various enzymes. The planar aromatic structure can facilitate binding to the active sites of enzymes, leading to the modulation of their activity. Further research is needed to explore the potential of 1,8-Di(phenylthio)anthraquinone as an enzyme inhibitor.
Experimental Protocols for Biological Evaluation
Researchers interested in the drug development potential of 1,8-Di(phenylthio)anthraquinone can employ a range of standard in vitro assays.
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Cytotoxicity Assays:
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Cell Culture: Maintain the desired cancer cell lines in appropriate culture media and conditions.
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Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of 1,8-Di(phenylthio)anthraquinone for 24, 48, and 72 hours.
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Viability Assessment: Use assays such as MTT, XTT, or CellTiter-Glo to determine cell viability.
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IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
-
-
Enzyme Inhibition Assays:
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Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate.
-
Inhibition Assay: In a suitable buffer, incubate the enzyme with various concentrations of 1,8-Di(phenylthio)anthraquinone before adding the substrate.
-
Activity Measurement: Monitor the enzymatic reaction by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.
-
IC₅₀ Calculation: Determine the IC₅₀ value for enzyme inhibition.
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Conclusion and Future Perspectives
1,8-Di(phenylthio)anthraquinone is a fascinating molecule with a rich potential for applications in materials science and medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties can be rationally tuned by the introduction of the phenylthio substituents. While there is a clear need for more detailed experimental characterization of this specific compound, the existing knowledge on related anthraquinone derivatives provides a strong foundation for future research.
For researchers in drug development, 1,8-Di(phenylthio)anthraquinone represents an unexplored scaffold with the potential for novel biological activities. Systematic studies on its cytotoxicity, mechanism of action, and structure-activity relationships are warranted. In the field of materials science, its electrochemical and photophysical properties make it a candidate for use in organic electronic devices and as a photosensitizer.[1]
This technical guide has aimed to provide a comprehensive overview of the current understanding of 1,8-Di(phenylthio)anthraquinone. It is our hope that this document will serve as a valuable resource for scientists and spur further investigation into the promising properties of this intriguing molecule.
References
-
1,8-Bis(phenylthio)anthracene-9,10-dione. WorldOfChemicals.com. Published July 5, 2013. Available from: [Link]
-
9,10-Anthracenedione, 1,8-bis(phenylthio)-. SIELC Technologies. Published May 16, 2018. Available from: [Link]
- Tuning the biological activity of cationic anthraquinone analogues specifically toward Staphylococcus aureus. Eur J Med Chem. 2018;157:1041-1052.
- Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. The Royal Society of Chemistry; 2021.
- Özkök F, Sezgin Mansuroglu D, Oz P, Asgarova K, Sahin YM, Onul N, Catal T. SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie. 2024;69(5-6):301-307.
-
1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0. Chemsrc. Available from: [Link]
-
A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. PMC. Published December 17, 2023. Available from: [Link]
-
Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology. Published May 26, 2020. Available from: [Link]
- Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chem Pharm Bull (Tokyo). 2005;53(9):1136-40.
- Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. Inorganica Chimica Acta. 2020;507:119585.
- Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Molecules. 2021;26(19):5989.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1,8-Bis(phenylthio)anthracene-9,10-dione [dyestuffintermediates.com]
- 3. 1,8-Bis(phenylthio)-9,10-anthracenedione , BR , 13676-91-0 - CookeChem [cookechem.com]
- 4. 9,10-Anthracenedione, 1,8-bis(phenylthio)- | SIELC Technologies [sielc.com]
- 5. 13676-91-0|1,8-bis(phenylthio)anthracene-9,10-dione|BLD Pharm [bldpharm.com]
- 6. 13676-91-0 CAS Manufactory [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 10. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
